molecular formula C11H15ClFN B13043334 (S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hcl

(S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hcl

Cat. No.: B13043334
M. Wt: 215.69 g/mol
InChI Key: UOWXGHYUQDPJJT-MERQFXBCSA-N
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Description

(S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H14FN·HCl It is a derivative of methanamine, featuring a cyclopropyl group and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted aromatic compounds.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride is unique due to its combination of a cyclopropyl group and a fluorinated aromatic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(S)-cyclopropyl-(5-fluoro-2-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8;/h2,5-6,8,11H,3-4,13H2,1H3;1H/t11-;/m0./s1

InChI Key

UOWXGHYUQDPJJT-MERQFXBCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](C2CC2)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C2CC2)N.Cl

Origin of Product

United States

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